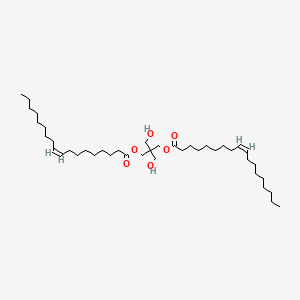

9-Octadecenoic acid (9Z)-, 2,2-bis(hydroxymethyl)-1,3-propanediyl ester

Description

Pentaerythritol dioleate (PEDO) is a diester derived from pentaerythritol (a tetrahydric alcohol with a symmetrical structure) and oleic acid, a monounsaturated fatty acid. Its synthesis typically involves direct esterification using catalysts like zinc oxide under optimized conditions (molar ratio of 2:1 pentaerythritol to oleic acid, 230°C, 5 hours) . PEDO is characterized by its hydroxyl value, saponification value, and kinetic viscosity, which make it suitable for industrial applications such as lubricants, plastic additives, and coatings . Its symmetrical molecular architecture enables diverse functionalization, contributing to its versatility in materials science and biotechnology .

Properties

CAS No. |

25151-96-6 |

|---|---|

Molecular Formula |

C41H76O6 |

Molecular Weight |

665.0 g/mol |

IUPAC Name |

[2,2-bis(hydroxymethyl)-3-octadec-9-enoyloxypropyl] octadec-9-enoate |

InChI |

InChI=1S/C41H76O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)46-37-41(35-42,36-43)38-47-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,42-43H,3-16,21-38H2,1-2H3 |

InChI Key |

BJXXCOMGRRCAGN-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)(CO)CO |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCCC=CCCCCCCCC |

Other CAS No. |

25151-96-6 |

physical_description |

Other Solid; Liquid |

Synonyms |

pentol |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

Solid catalysts operate via a surface-mediated mechanism. Metal oxides provide Lewis acid sites that polarize the carbonyl group of oleic acid, enhancing electrophilicity for nucleophilic attack by pentaerythritol. This pathway minimizes side reactions and eliminates catalyst residue.

Standard Protocol

-

Reactants : Pentaerythritol and oleic acid in a 1:2.0–2.2 mass ratio.

-

Catalyst : 0.10–0.25% (w/w) ZnO or SnO₂ relative to total reactant mass.

-

Workup : Filtration to remove solid catalyst, yielding PDO with >90% purity.

Example Synthesis

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Pentaerythritol (g) | 150 | 150 |

| Oleic Acid (g) | 625 | 670 |

| Catalyst (g) | ZnO (1.16) | SnO₂ (1.80) |

| Temperature (°C) | 170 | 175 |

| Time (h) | 7 | 5 |

| Yield (g) | 750 | 765 |

Influence of Reaction Parameters

Molar Ratio

A pentaerythritol-to-oleic acid ratio of 1:2.0–2.2 balances esterification efficiency and economic viability. Excess oleic acid drives equilibrium toward PDO but requires post-reaction separation.

Catalyst Loading

Optimal loading (0.10–0.25%) ensures sufficient active sites without hindering filtration. Higher loadings marginally improve conversion but increase costs.

Temperature and Time

Atmosphere

N₂ inerting prevents oxidative degradation of oleic acid and pentaerythritol, preserving product clarity.

Comparative Analysis of Catalytic Methods

| Metric | Acid Catalysis | Solid Non-Acidic Catalysis |

|---|---|---|

| Yield | 85–90% | 90–96% |

| Purity | Requires purification | High (direct filtration) |

| Color | Yellowish | Near-colorless |

| Corrosion | Significant | None |

| Catalyst Recovery | Impossible | Full (reusable) |

Solid catalysts outperform acid methods in yield, purity, and operational safety, though initial catalyst costs are higher.

Industrial-Scale Production Considerations

Reactor Design

Cost Efficiency

Chemical Reactions Analysis

Types of Reactions: Pentaerythritol dioleate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pentaerythritol dioleate can lead to the formation of epoxides or hydroxylated products, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Applications in Scientific Research

1. Chemistry:

- Precursor in Synthesis: Pentaerythritol dioleate serves as a precursor for synthesizing various chemical compounds.

- Reagent in Organic Reactions: It is utilized in organic chemistry for its reactivity and ability to participate in various reactions such as oxidation, reduction, and substitution.

2. Biology:

- Biological Assays: The compound is used in formulating biological assays due to its compatibility with biological systems.

- Cell Culture Media: It acts as a component in cell culture media, enhancing growth conditions for cells .

3. Medicine:

- Drug Delivery Systems: Its biocompatibility makes it a candidate for drug delivery systems, where it can facilitate the transport of therapeutic agents.

- Lubricants in Medical Devices: Pentaerythritol dioleate is explored for use as a lubricant in various medical devices due to its favorable properties .

Industrial Applications

Pentaerythritol dioleate finds extensive use in industrial applications:

- Lubricants: Its excellent lubricating properties make it a key component in formulating high-performance lubricants for machinery and automotive applications.

- Plasticizers: It is used as a plasticizer in the production of flexible plastics, improving their workability and durability .

- Biolubricants: Research indicates that derivatives of pentaerythritol dioleate can serve as effective biolubricants, showing promising results in reducing friction under specific conditions .

Case Studies

1. Biolubricant Research:

A study assessed the lubrication properties of fatty acid esters, including pentaerythritol dioleate derivatives. Results indicated that PDO could outperform traditional lubricants under specific conditions due to its unique chemical structure, making it suitable for high-performance applications .

2. Cell Culture Applications:

Research highlighted the effectiveness of pentaerythritol dioleate as an additive in cell culture media. Its incorporation improved cell viability and growth rates, showcasing its potential in biotechnological applications .

Mechanism of Action

The mechanism of action of pentaerythritol dioleate involves its interaction with various molecular targets and pathways. As a lubricant, it reduces friction between surfaces by forming a thin film that prevents direct contact. This film formation is facilitated by the ester functional groups, which interact with the surfaces and provide a smooth, slippery layer. In biological systems, pentaerythritol dioleate can interact with cell membranes and proteins, potentially affecting their function and stability.

Comparison with Similar Compounds

Comparison with Other Pentaerythritol Esters

Pentaerythritol forms esters with varying degrees of substitution, impacting properties and applications:

Pentaerythritol Tetraoleate (PETO)

- Structure : Fully esterified with four oleate groups.

- Properties : Higher viscosity and molecular weight compared to PEDO, making it a superior base oil in lubricants .

- Applications : Used in high-performance lubricants due to its thermal stability and film-forming ability .

Pentaerythritol Distearate

- Structure : Diester with stearic acid (saturated C18 fatty acid).

- Properties : Higher melting point (72°C) compared to PEDO, which likely remains liquid at room temperature due to unsaturated oleate chains.

- Applications : Solid-state applications in cosmetics and plastics, contrasting with PEDO’s liquid-phase utility .

Pentaerythritol Tetranitrate (PETN)

- Structure : Nitrate ester derivative.

- Properties : Explosive sensitivity similar to PEDO’s parent alcohol but chemically distinct due to nitro groups.

- Applications: Used in explosives, unlike PEDO’s non-energetic roles in coatings or lubricants .

Table 1: Key Properties of Pentaerythritol Esters

| Compound | Ester Groups | Fatty Acid Chain | Melting Point | Key Applications |

|---|---|---|---|---|

| Pentaerythritol Dioleate | 2 | Oleic (unsaturated) | Not reported | Lubricants, plasticizers |

| Pentaerythritol Tetraoleate | 4 | Oleic (unsaturated) | Not reported | High-performance lubricants |

| Pentaerythritol Distearate | 2 | Stearic (saturated) | 72°C | Cosmetics, plastics |

| PETN | 4 (nitrate) | N/A | 141°C | Explosives |

Comparison with Trimethylolpropane (TMP) Esters

TMP-based esters are structurally analogous but derived from trimethylolpropane, a trihydric alcohol:

TMP Trioleate

- Structure : Three oleate groups.

- Properties : Lower hydroxyl content than PEDO, leading to higher hydrophobicity. Used in lubricants and biofuels .

- Performance : In lubricant base oils, TMP trioleate exhibits comparable viscosity to PETO but differs in oxidative stability due to its triester configuration .

TMP Dimer Tetraoleate

- Structure : Dimerized TMP with four oleate groups.

- Properties : Similar tri- and tetraester content (97.4 wt%) to pentaerythritol esters, but with branched topology affecting fluidity .

Table 2: PEDO vs. TMP-Based Esters

| Property | PEDO | TMP Trioleate | TMP Dimer Tetraoleate |

|---|---|---|---|

| Esterification Degree | 2 | 3 | 4 |

| Hydroxyl Value | Higher | Lower | Lower |

| Viscosity | Moderate | High | High |

| Applications | Plasticizers | Lubricants | Specialty lubricants |

Biological Activity

Pentaerythritol dioleate (PDO) is an ester derived from pentaerythritol and oleic acid, noted for its versatile applications in various fields, including biology and medicine. This article delves into the biological activity of PDO, exploring its synthesis, mechanisms of action, and potential applications through a review of diverse research findings.

Overview

Pentaerythritol dioleate is primarily synthesized through the esterification of pentaerythritol with oleic acid, typically using acid catalysts such as sulfuric acid or non-acidic catalysts like tin oxide . The compound exhibits excellent lubricating properties, making it valuable in industrial applications and potentially beneficial in biological contexts.

Synthesis

The synthesis of PDO can be achieved via different methods, each affecting the purity and yield of the final product. The most common method involves the following steps:

- Esterification Reaction : The reaction between pentaerythritol and oleic acid is conducted under controlled temperature and pressure conditions. The typical mole ratio is approximately 4:1 (oleic acid to pentaerythritol) at temperatures around 210°C .

- Catalysts : Various catalysts have been explored, including:

Table 1: Summary of Synthesis Methods for PDO

| Method | Catalyst Type | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Acid Catalysis | Sulfuric Acid | 210 | High | Commonly used method |

| Non-Acidic Catalysis | Tin Oxide | 140-190 | Moderate | Reduces side reactions |

| Non-Acidic Catalysis | Zinc Oxide | 140-190 | High | Improved color quality |

Pentaerythritol dioleate exhibits several biological activities primarily linked to its lubricating properties and interaction with cellular components:

- Lubrication : PDO forms a thin film that reduces friction between surfaces, which can be beneficial in medical devices where smooth operation is critical.

- Cell Interaction : The ester functional groups in PDO may interact with cell membranes and proteins, potentially influencing their stability and function. This interaction can affect cellular processes and signaling pathways .

Applications in Biological Research

PDO has been investigated for various applications in biological assays and as a component in cell culture media. Its properties make it suitable for:

- Drug Delivery Systems : Due to its biocompatibility and ability to form stable emulsions, PDO is being explored as a carrier for drug delivery .

- Biolubricants : Research indicates that PDO derivatives may serve as effective biolubricants due to their favorable viscosity and melting point characteristics .

Case Studies

Several studies have highlighted the potential of PDO in various applications:

-

Biolubricant Research :

- A study assessed the lubrication properties of fatty acid esters, including PDO derivatives, demonstrating their effectiveness in reducing friction under specific conditions. The results indicated that PDO could outperform traditional lubricants in certain scenarios due to its unique chemical structure .

- Cell Culture Applications :

Q & A

Q. What are the standard experimental protocols for synthesizing pentaerythritol dioleate, and how do reaction parameters influence yield?

Pentaerythritol dioleate is synthesized via direct esterification of pentaerythritol with oleic acid, typically using zinc oxide as a catalyst. Key parameters include a molar ratio of 2:1 (pentaerythritol to acid), 0.08% catalyst by mass, 230°C reaction temperature, and 5-hour duration . Characterization involves acid value, hydroxyl value, and liquid chromatography to confirm ester formation . Deviations in temperature or catalyst concentration may reduce yield due to incomplete esterification or side reactions.

Q. Which analytical techniques are essential for characterizing pentaerythritol dioleate’s structural and thermal properties?

Fourier-transform infrared spectroscopy (FT-IR) identifies ester linkages (C=O stretch at ~1740 cm⁻¹), while differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) assess crystallinity and phase transitions. Kinetic viscosity and saponification values are critical for evaluating purity and molecular weight distribution .

Q. What safety protocols should researchers follow when handling pentaerythritol dioleate in laboratory settings?

Use nitrile gloves and eye protection (EN 166/EU standards) to avoid dermal/ocular exposure. In case of contact, wash with soap and water. Ensure proper ventilation to mitigate inhalation risks, and avoid open flames due to carbon oxide emissions during decomposition .

Q. How can statistical methods like Dunnett’s test improve the reliability of dissolution studies involving pentaerythritol dioleate?

Dunnett’s test compares multiple experimental groups (e.g., varying carrier formulations) against a control to identify statistically significant differences in dissolution rates. A p-value ≤0.05 confirms significance, reducing Type I errors in data interpretation .

Advanced Research Questions

Q. How can contradictory data on pentaerythritol dioleate’s thermophysical properties (e.g., liquid-vapor equilibria) be resolved?

Existing gaps in phase equilibrium data for C6–C10 pentaerythritol esters require high-precision calorimetry and vapor pressure measurements. Cross-validating results with molecular dynamics simulations can reconcile discrepancies between experimental and theoretical models .

Q. What experimental frameworks (e.g., PICOT, FINER) are suitable for designing studies on pentaerythritol dioleate’s applications in drug delivery systems?

The PICOT framework structures research around:

- P opulation (e.g., hyperlipidemic models),

- I ntervention (pentaerythritol dioleate as a solubility enhancer),

- C omparison (alternative carriers like polyethylene glycol),

- O utcome (bioavailability metrics),

- T ime (in vitro dissolution over 24 hours). This ensures alignment with clinical relevance and ethical feasibility .

Q. What methodologies address batch-to-batch variability in pentaerythritol dioleate synthesis for explosive phlegmatizers?

Compare the malleability and stability of batches using rheological testing and small-scale detonation assays. For example, PE4 explosives containing 87% RDX phlegmatized with pentaerythritol dioleate show reduced sensitivity compared to sebacate-based formulations .

Q. How do hydroxyl group interactions in pentaerythritol dioleate influence its solubility in amorphous carrier systems?

Ethanol-induced reactions between pentaerythritol’s hydroxyl groups and ester-responsive surfactants (ERS) disrupt crystalline lattices, enhancing amorphous phase formation. FT-IR and PXRD track hydrogen bonding changes, while DSC monitors glass transition temperatures (Tg) .

Q. What are the ethical considerations when designing toxicological studies on pentaerythritol dioleate?

Adhere to observational epidemiology frameworks (cohort, case-control studies) and minimize animal use via in silico toxicity prediction models. Human studies must prioritize informed consent and exclude high-risk populations (e.g., immunocompromised individuals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.